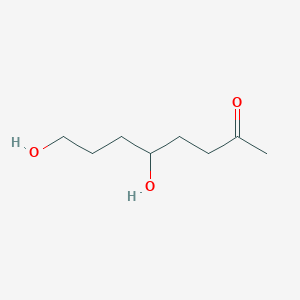![molecular formula C11H14N2O B12610184 N-[4-(Allylamino)phenyl]acetamide](/img/structure/B12610184.png)
N-[4-(Allylamino)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Allylamino)phenyl]acetamide is an organic compound with the molecular formula C11H14N2O It is a derivative of acetamide, where the acetamide group is attached to a phenyl ring substituted with an allylamino group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Allylamino)phenyl]acetamide typically involves the reaction of 4-nitroacetanilide with allylamine. The process can be summarized in the following steps:
Reduction of 4-nitroacetanilide: 4-nitroacetanilide is reduced to 4-aminoacetanilide using a reducing agent such as iron powder in the presence of hydrochloric acid.
Alkylation with allylamine: The resulting 4-aminoacetanilide is then reacted with allylamine under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(Allylamino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidation of the allylamino group can yield N-[4-(Allyloxy)phenyl]acetamide.
Reduction: Reduction can produce N-[4-(Amino)phenyl]acetamide.
Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring, depending on the reagents used.
Aplicaciones Científicas De Investigación
N-[4-(Allylamino)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[4-(Allylamino)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The allylamino group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This makes the compound a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparación Con Compuestos Similares
N-[4-(Allylamino)phenyl]acetamide can be compared with other similar compounds, such as:
N-[4-(Amino)phenyl]acetamide: Lacks the allyl group, which may affect its reactivity and binding properties.
N-[4-(Methoxy)phenyl]acetamide: Contains a methoxy group instead of an allylamino group, leading to different chemical and biological properties.
N-[4-(Methylamino)phenyl]acetamide: The presence of a methylamino group instead of an allylamino group can influence its interactions with molecular targets.
The uniqueness of this compound lies in the presence of the allylamino group, which can participate in unique chemical reactions and interactions compared to its analogs.
Propiedades
Fórmula molecular |
C11H14N2O |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
N-[4-(prop-2-enylamino)phenyl]acetamide |
InChI |
InChI=1S/C11H14N2O/c1-3-8-12-10-4-6-11(7-5-10)13-9(2)14/h3-7,12H,1,8H2,2H3,(H,13,14) |
Clave InChI |
YCTMEFORNWNYMW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


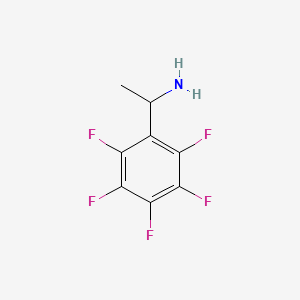
![3-(Benzenesulfonyl)-5-chloro-2-[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2H-indole](/img/structure/B12610113.png)

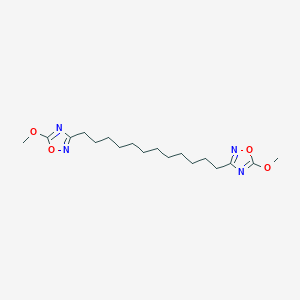
![3-Pyridinesulfonic acid, 5-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester](/img/structure/B12610135.png)
![8-Azabicyclo[3.2.1]oct-6-en-3-one, 8-[(4-methylphenyl)sulfonyl]-](/img/structure/B12610138.png)
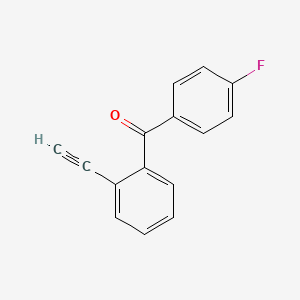
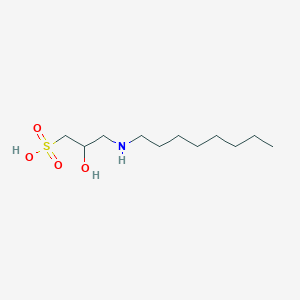


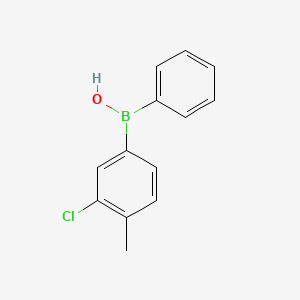
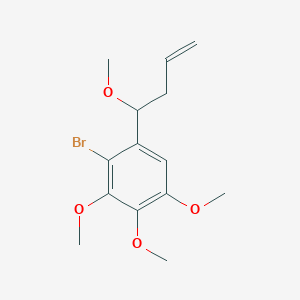
![Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane](/img/structure/B12610170.png)
